8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and provides good yields of the target compound.
Industrial Production Methods
For industrial-scale production, the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal can be employed . This method allows for the regioselective synthesis of substituted triazolopyridines, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Selective reduction of triazolopyridines to dihydro derivatives is possible.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, dihydro derivatives, and other functionalized compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine scaffold and exhibit diverse biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Similar to the target compound, these derivatives are known for their biological and industrial applications.
Uniqueness
8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)5-1-4(8(14)15)2-13-7(5)11-3-12-13/h1-3,6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSJRTYBGLPNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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